2-Methyl-4-(pyrrolidin-1-yl)piperidine
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Overview
Description
2-Methyl-4-(pyrrolidin-1-yl)piperidine is a heterocyclic organic compound that features both a piperidine and a pyrrolidine ring. These structures are commonly found in various biologically active molecules and pharmaceutical agents. The compound’s unique structure allows it to interact with different biological targets, making it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyrrolidin-1-yl)piperidine typically involves the reaction of 2-methylpiperidine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by nucleophilic substitution with pyrrolidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is often scaled up using large reactors with precise temperature and pressure controls .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(pyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted piperidine compounds .
Scientific Research Applications
2-Methyl-4-(pyrrolidin-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1-Pyrrolidinyl)piperidine: Shares a similar structure but lacks the methyl group at the 2-position.
2-Methylpiperidine: Contains the methyl group but lacks the pyrrolidine ring.
Pyrrolidine: Contains only the pyrrolidine ring without the piperidine structure.
Uniqueness
2-Methyl-4-(pyrrolidin-1-yl)piperidine is unique due to the presence of both the piperidine and pyrrolidine rings, along with a methyl group at the 2-position. This combination of structural features allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities .
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C10H20N2/c1-9-8-10(4-5-11-9)12-6-2-3-7-12/h9-11H,2-8H2,1H3 |
InChI Key |
SGAMBDNVPFBDMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1)N2CCCC2 |
Origin of Product |
United States |
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